![molecular formula C13H17FN2 B1425939 1-Cyclopropyl-3-(4-fluorophenyl)piperazine CAS No. 1248907-47-2](/img/structure/B1425939.png)
1-Cyclopropyl-3-(4-fluorophenyl)piperazine
Overview
Description
“1-Cyclopropyl-3-(4-fluorophenyl)piperazine” is an organic compound with the molecular formula C13H17FN2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-3-(4-fluorophenyl)piperazine” consists of a piperazine ring attached to a cyclopropyl group and a 4-fluorophenyl group . The average molecular mass is 220.286 Da .Chemical Reactions Analysis
While specific chemical reactions involving “1-Cyclopropyl-3-(4-fluorophenyl)piperazine” are not detailed in the literature, piperazine compounds in general are known to participate in various chemical reactions .Scientific Research Applications
- This compound can be used in the synthesis of N,N-disubstituted piperazine . This is a type of piperazine derivative that has two substituents attached to the nitrogen atoms of the piperazine ring .
- The specific methods of application or experimental procedures would depend on the exact synthesis route and the other compounds involved. Typically, this would involve reaction conditions such as temperature, pressure, and solvent, as well as the use of catalysts or other reagents .
- The outcome of this application would be the production of N,N-disubstituted piperazine, which could have various uses depending on the specific substituents attached .
- Piperazines, including 1-Cyclopropyl-3-(4-fluorophenyl)piperazine, are often used in pharmaceutical research due to their wide range of biological activities .
- They can be used as building blocks in the synthesis of various pharmaceutical compounds .
- The methods of application would involve various chemical reactions under controlled conditions, and the outcomes would be new compounds with potential therapeutic effects .
Chemical Synthesis
Pharmaceutical Research
- Para-Fluorophenylpiperazine (pFPP), which is a piperazine derivative similar to 1-Cyclopropyl-3-(4-fluorophenyl)piperazine, has been known to have mildly psychedelic and euphoriant effects .
- It has been sold as an ingredient in legal recreational drugs known as “Party pills”, initially in New Zealand and subsequently in other countries around the world .
- The methods of application would involve oral administration . The exact dosage and frequency would depend on various factors such as the user’s body weight, tolerance, and the specific effects desired .
- The outcomes of this application could include altered perception, mood enhancement, and other psychoactive effects . However, higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .
- Metabolic studies have shown pFPP to be an inhibitor of various Cytochrome P450 enzymes in the liver .
- This could potentially be used in research into drug metabolism, as these enzymes play a key role in the metabolism of many drugs .
- The methods of application would involve in vitro studies using liver cells or microsomes .
- The outcomes of this application could include new insights into drug metabolism and the role of Cytochrome P450 enzymes .
Psychedelic and Euphoriant Effects
Inhibitor of Cytochrome P450 Enzymes
properties
IUPAC Name |
1-cyclopropyl-3-(4-fluorophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2/c14-11-3-1-10(2-4-11)13-9-16(8-7-15-13)12-5-6-12/h1-4,12-13,15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBPMAZBUUSVOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(4-fluorophenyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.